molecular formula C23H33N3O3 B3809371 2-cyclohexyl-N-methyl-N-[4-(4-morpholinyl)butyl]-1,3-benzoxazole-6-carboxamide

2-cyclohexyl-N-methyl-N-[4-(4-morpholinyl)butyl]-1,3-benzoxazole-6-carboxamide

Cat. No. B3809371
M. Wt: 399.5 g/mol
InChI Key: UXDPNGVWOQICBJ-UHFFFAOYSA-N
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Description

The compound is a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene fused to an oxazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzoxazole ring, possibly through a cyclization reaction, followed by various substitution reactions to introduce the cyclohexyl, methyl, and morpholinylbutyl groups .


Molecular Structure Analysis

The molecular structure would be characterized by the benzoxazole core, with the various substituents attached at the appropriate positions. The exact structure would depend on the specific locations of these substituents .


Chemical Reactions Analysis

As a benzoxazole derivative, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic substitution reactions on the benzene ring, or reactions at the nitrogen or oxygen atoms in the oxazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Factors influencing these properties might include the size and shape of the molecule, the presence of polar or nonpolar regions, and the specific functional groups present .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many benzoxazole derivatives exhibit antimicrobial, antiviral, or anticancer activity, among others .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its biological activities, development of synthesis methods, or investigation of its physical and chemical properties .

properties

IUPAC Name

2-cyclohexyl-N-methyl-N-(4-morpholin-4-ylbutyl)-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O3/c1-25(11-5-6-12-26-13-15-28-16-14-26)23(27)19-9-10-20-21(17-19)29-22(24-20)18-7-3-2-4-8-18/h9-10,17-18H,2-8,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDPNGVWOQICBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCN1CCOCC1)C(=O)C2=CC3=C(C=C2)N=C(O3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-cyclohexyl-N-methyl-N-[4-(4-morpholinyl)butyl]-1,3-benzoxazole-6-carboxamide
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2-cyclohexyl-N-methyl-N-[4-(4-morpholinyl)butyl]-1,3-benzoxazole-6-carboxamide
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2-cyclohexyl-N-methyl-N-[4-(4-morpholinyl)butyl]-1,3-benzoxazole-6-carboxamide
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2-cyclohexyl-N-methyl-N-[4-(4-morpholinyl)butyl]-1,3-benzoxazole-6-carboxamide
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2-cyclohexyl-N-methyl-N-[4-(4-morpholinyl)butyl]-1,3-benzoxazole-6-carboxamide
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2-cyclohexyl-N-methyl-N-[4-(4-morpholinyl)butyl]-1,3-benzoxazole-6-carboxamide

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